molecular formula C9H5ClF3N3O B3035389 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 320419-14-5

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3035389
CAS No.: 320419-14-5
M. Wt: 263.6 g/mol
InChI Key: WTPOUZPHUCJNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazolone moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Mechanism of Action

Target of Action

The compound, also known as Fluazinam , is a broad-spectrum fungicide used in agriculture . It primarily targets various soil-borne fungal pathogens . The toxicity to terrestrial species is low to moderate but is more of a concern for aquatic species .

Mode of Action

Fluazinam’s mode of action involves being an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also has high reactivity with thiols . It is unique amongst uncouplers in displaying broad-spectrum activity against fungi and also very low toxicity to mammals due to it being rapidly metabolized to a compound without uncoupling activity .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in mitochondria . This disruption of energy production in the fungal cells leads to their death, thereby preventing the spread of fungal diseases in crops .

Pharmacokinetics

The compound has a low aqueous solubility and a low volatility . . These properties impact the bioavailability of the compound in the environment.

Result of Action

The result of the compound’s action is the effective control of various soil-borne fungal pathogens on a range of crops . It also has some acaricidal activity . The compound’s action results in healthier crops and improved yields.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. . These properties suggest that the compound’s efficacy might be reduced in wet conditions or in soils with high water content. Furthermore, the compound’s low volatility suggests that it is likely to remain where it is applied rather than being dispersed by wind or air currents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl groupThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one is unique due to the combination of the trifluoromethyl group and the pyrazolone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3O/c10-6-3-5(9(11,12)13)4-14-8(6)16-7(17)1-2-15-16/h2-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPOUZPHUCJNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.